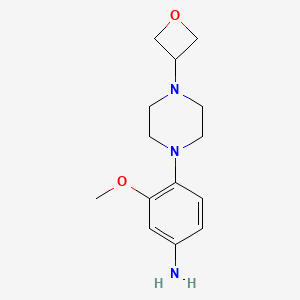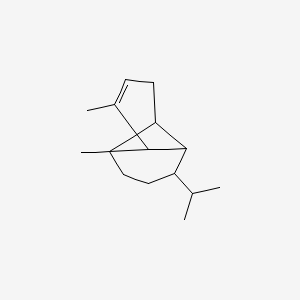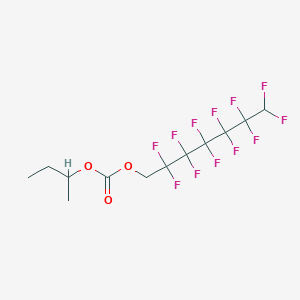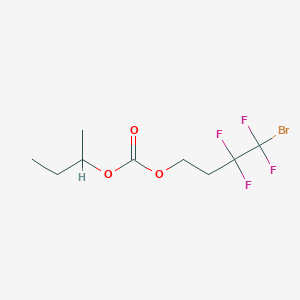![molecular formula C17H28N3O4P B12085613 [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with an octyl chain and an aminoethyl group, which is further phosphorylated. Its structural complexity and functional groups make it a subject of interest in chemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole ring.
Alkylation: The benzimidazole core is then alkylated with an octyl halide under basic conditions to introduce the octyl side chain.
Phosphorylation: Finally, the aminoethyl group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the benzimidazole ring or the phosphorylated amino group, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can act as a ligand for various biomolecules, influencing their activity and stability. It is studied for its potential interactions with proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with biological targets. Its phosphorylated amino group may mimic natural phosphate-containing molecules, making it a candidate for enzyme inhibition or receptor modulation studies.
Industry
Industrially, this compound can be used in the development of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. Its unique properties can enhance the performance of these products in various applications.
Mécanisme D'action
The mechanism of action of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s phosphorylated amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The benzimidazole core may also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-amino-2-(6-methyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Similar structure but with a methyl group instead of an octyl chain.
[2-amino-2-(6-ethyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Features an ethyl group instead of an octyl chain.
[2-amino-2-(6-propyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate: Contains a propyl group in place of the octyl chain.
Uniqueness
The uniqueness of [2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate lies in its long octyl side chain, which can significantly influence its hydrophobicity and interaction with lipid membranes. This property distinguishes it from similar compounds with shorter alkyl chains, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C17H28N3O4P |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H28N3O4P/c1-2-3-4-5-6-7-8-13-9-10-15-16(11-13)20-17(19-15)14(18)12-24-25(21,22)23/h9-11,14H,2-8,12,18H2,1H3,(H,19,20)(H2,21,22,23) |
Clé InChI |
FZEKCWYSFVMPDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)N=C(N2)C(COP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Oxo-4-[1-oxo-1-[4-oxo-4-(1-oxopentan-3-yloxy)butan-2-yl]oxypentan-3-yl]oxybutan-2-yl] 3-(3-hydroxybutanoyloxy)pentanoate](/img/structure/B12085549.png)

![4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-](/img/structure/B12085578.png)
![Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B12085583.png)



![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)


![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)

